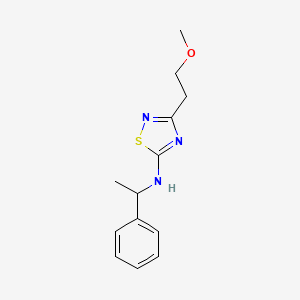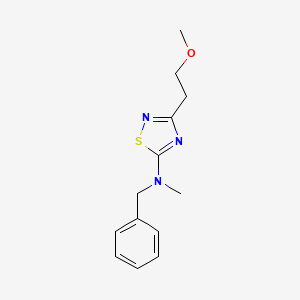![molecular formula C16H19F3N4OS B6432337 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 2549008-44-6](/img/structure/B6432337.png)
1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-[3-(trifluoromethyl)phenyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-[3-(trifluoromethyl)phenyl]piperazine is a unique and complex molecule with intriguing structural components. It features a blend of thiadiazole and piperazine moieties, connected by various functional groups. Compounds of this kind are of particular interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.
Synthetic Routes and Reaction Conditions
This compound can be synthesized using multi-step organic synthesis techniques. Typically, the preparation involves the following general steps:
Formation of 1,2,4-thiadiazole: : This moiety is often synthesized from appropriate thioamide or thiosemicarbazide precursors through cyclization reactions, often using reagents like phosphorus oxychloride (POCl3) under reflux conditions.
Attachment of Methoxyethyl Group: : Introduction of the methoxyethyl group can be achieved through nucleophilic substitution reactions, typically using alkylating agents.
Formation of Piperazine Derivative: : The piperazine derivative is usually synthesized separately, with the trifluoromethyl phenyl group attached through nucleophilic aromatic substitution or similar reactions.
Coupling Reactions: : The final step involves coupling the thiadiazole derivative with the piperazine derivative, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of such compounds would focus on optimizing yield, purity, and cost-efficiency. This might involve continuous flow chemistry techniques, advanced purification methods such as column chromatography, and scalable reaction conditions that ensure consistent product quality.
Types of Reactions it Undergoes
The compound this compound can undergo several types of chemical reactions:
Oxidation: : Oxidation reactions could modify the thiadiazole or methoxyethyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction of any present nitro or carbonyl groups could be achieved using agents like lithium aluminum hydride or palladium on carbon.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, particularly on the aromatic ring and the piperazine nitrogen atoms. Common reagents include halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Common Reagents and Conditions
Typical reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, palladium on carbon.
Substituting agents: N-bromosuccinimide, methyl iodide.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. They might include various oxidized, reduced, or substituted derivatives of the original compound.
Chemistry
In chemistry, this compound is studied for its interesting reactivity and potential use as a building block for synthesizing more complex molecules.
Biology
Biologically, compounds with similar structures have shown promise in interacting with biological macromolecules, making them candidates for further biological evaluation.
Medicine
Medicinal applications are particularly compelling. Compounds containing piperazine and thiadiazole structures often exhibit a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
Industrial applications could include use as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action for this compound would likely involve interactions with specific molecular targets within biological systems. For example, it might bind to enzymes or receptors, modulating their activity through inhibition or activation. The presence of the trifluoromethyl group often enhances binding affinity and selectivity, while the piperazine moiety may interact with receptor sites or other proteins.
Similar Compounds
Similar compounds might include:
1-(4-Fluorophenyl)-4-(3-trifluoromethylphenyl)piperazine
1-[3-(Ethoxyethyl)-1,2,4-thiadiazol-5-yl]-4-phenylpiperazine
Uniqueness
What sets 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-[3-(trifluoromethyl)phenyl]piperazine apart is the combination of the methoxyethyl group with the thiadiazole and piperazine structure, offering unique chemical and biological properties that could potentially lead to novel applications and interactions not observed with other related compounds.
属性
IUPAC Name |
3-(2-methoxyethyl)-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4OS/c1-24-10-5-14-20-15(25-21-14)23-8-6-22(7-9-23)13-4-2-3-12(11-13)16(17,18)19/h2-4,11H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZWNGZLMRAUMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NSC(=N1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine](/img/structure/B6432275.png)
![4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6432278.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B6432282.png)
![3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6432288.png)
![4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B6432292.png)
![3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6432293.png)
![4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B6432301.png)


![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-phenylpiperazine](/img/structure/B6432310.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B6432317.png)
![1-(3-{[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B6432321.png)
![1-(2-fluorophenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432329.png)
![N-[(4-fluorophenyl)methyl]-3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine](/img/structure/B6432336.png)
